molecular formula C21H24N2O3 B3993741 1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3993741
M. Wt: 352.4 g/mol
InChI Key: QSMHUGFGOOYNGB-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an ethoxyphenyl group, and a methylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the ethoxyphenyl and methylphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Methylphenyl Group: This can be done through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of Catalysts: Catalysts can enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The exact pathways depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
  • 1-(4-ethoxyphenyl)-N-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and methylphenyl groups differentiate it from similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-10-8-18(9-11-19)23-14-17(12-20(23)24)21(25)22-13-16-7-5-4-6-15(16)2/h4-11,17H,3,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMHUGFGOOYNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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